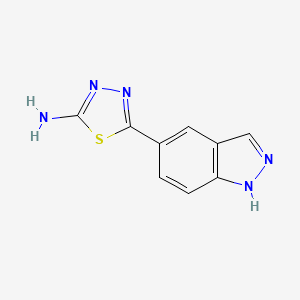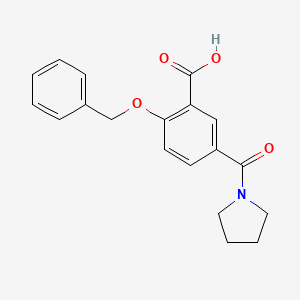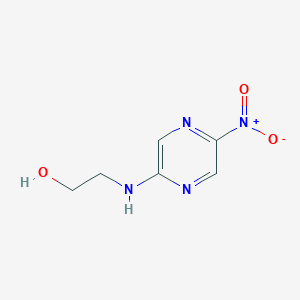![molecular formula C11H7BrClIS B8559890 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, and a thienylmethyl group that is further substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzene derivative followed by the introduction of the thienylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for nucleophilic substitution) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms and the thienylmethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzene: Lacks the thienylmethyl group and chlorine substitution.
1-(5-Chloro-2-thienylmethyl)-2-iodobenzene: Lacks the bromine substitution.
5-Bromo-1-(2-thienylmethyl)-2-iodobenzene: Lacks the chlorine substitution on the thienylmethyl group.
Uniqueness
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is unique due to the presence of multiple halogen atoms and the thienylmethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H7BrClIS |
|---|---|
Molecular Weight |
413.50 g/mol |
IUPAC Name |
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene |
InChI |
InChI=1S/C11H7BrClIS/c12-8-1-3-10(14)7(5-8)6-9-2-4-11(13)15-9/h1-5H,6H2 |
InChI Key |
RRKCHDWHVNOIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=CC=C(S2)Cl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)

![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)



![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)





